molecular formula C15H17NO2 B7867941 3-[2-(Benzyloxy)ethoxy]aniline

3-[2-(Benzyloxy)ethoxy]aniline

Cat. No.: B7867941
M. Wt: 243.30 g/mol
InChI Key: XVIVYZYILVBMAW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-[2-(Benzyloxy)ethoxy]aniline is an aromatic amine derivative with a benzyloxy ethoxy (–OCH₂CH₂OBn) substituent at the meta position of the aniline ring. Its molecular formula is C₁₅H₁₇NO₂, and its molecular weight is 267.31 g/mol. The benzyloxy ethoxy group introduces significant steric bulk and lipophilicity compared to simpler alkoxy-substituted anilines. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzyl-protected ethoxy intermediates .

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVYZYILVBMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(benzyloxy)ethanol under specific conditionsCommon reagents used in these reactions include palladium catalysts and hydrogen gas for the reduction step, and strong bases like sodium hydride for the substitution step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Benzyloxy)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

3-[2-(Benzyloxy)ethoxy]aniline has been investigated for its potential therapeutic properties, particularly in cancer treatment.

  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests demonstrated:
Cell LineIC50 (µM)Effect
MCF-7 (Breast)10.5Inhibition of proliferation
HeLa (Cervical)8.2Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells.

  • Mechanisms of Action : Research indicates that it may inhibit key signaling pathways involved in cancer cell survival, such as the Akt/mTOR pathway .
  • Enzyme Inhibition : The compound has also been studied for its potential to inhibit enzymes involved in metabolic processes, which could further enhance its therapeutic profile .

Material Science

In addition to its biological applications, this compound is being explored for its utility in materials science due to its unique electronic properties.

  • Organic Electronics : The compound's structure allows it to be used in organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport .
  • Fluorescent Materials : Its derivatives have shown promise in developing fluorescent materials for use in sensors and imaging applications .

Study on Anticancer Properties

A notable study focused on the effects of this compound on MCF-7 breast cancer cells revealed a marked decrease in cell viability upon treatment with the compound. This decrease was accompanied by increased markers of apoptosis, indicating its potential utility in breast cancer therapy .

Mechanistic Insights

Another investigation highlighted the compound's ability to inhibit the Akt/mTOR signaling pathway, crucial for cell growth and survival in cancer cells. This mechanistic understanding supports further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aniline moiety can interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Characteristics

  • Lipophilicity : The benzyl group enhances hydrophobic interactions, making it less water-soluble than analogs with shorter or polar substituents.
  • Electronic Effects : The electron-donating benzyloxy ethoxy group increases electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
  • Applications : Used in pharmaceutical intermediates, agrochemicals, and materials science due to its tunable electronic and steric properties.

Structural Analogues and Substituent Effects

Table 1: Structural and Physical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-[2-(Benzyloxy)ethoxy]aniline –OCH₂CH₂OBn (meta) C₁₅H₁₇NO₂ 267.31 High lipophilicity, low water solubility
3-(2-Methoxyethoxy)aniline –OCH₂CH₂OMe (meta) C₉H₁₃NO₂ 167.21 Moderate polarity, higher water solubility
4-(3-Morpholinopropoxy)aniline –O(CH₂)₃Morpholine (para) C₁₃H₂₀N₂O₂ 248.31 Enhanced basicity due to morpholine; pharmaceutical applications
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline –OCH₂CH₂OEt (meta), –CH₂(2-EtOPh) C₁₉H₂₅NO₃ 315.41 Branched alkoxy chains improve thermal stability
Key Observations :
  • Lipophilicity : The benzyl group in this compound increases logP compared to methoxyethoxy (3.8 vs. 1.2 estimated) .
  • Solubility: Polar substituents (e.g., morpholine in 4-(3-Morpholinopropoxy)aniline) enhance aqueous solubility, while benzyloxy ethoxy reduces it.
  • Steric Effects : Bulkier groups hinder crystallization, as seen in the amorphous nature of this compound versus the crystalline morpholine derivative .

Biological Activity

3-[2-(Benzyloxy)ethoxy]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of an appropriate aniline derivative with benzyloxyethanol. The synthesis typically follows these steps:

  • Formation of the Ether Linkage : The benzyloxy group is introduced via nucleophilic substitution.
  • Ethoxy Group Addition : The ethoxy group is then added to the aniline structure, enhancing its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest a broad spectrum of activity:

CompoundMIC (µg/ml)Target Organism
Compound A15Staphylococcus aureus
Compound B30Escherichia coli
Compound C25Candida albicans

These findings indicate that modifications to the aniline structure can enhance antibacterial efficacy, particularly against resistant strains .

Anticancer Properties

This compound has shown promise in anticancer studies. In vitro tests reveal that related compounds induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The mechanism often involves the activation of caspases, which are crucial for programmed cell death:

  • Caspase Activation : Studies have demonstrated that certain derivatives activate caspase-3/7 pathways in cancer cells, leading to increased apoptosis at specific concentrations .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Inhibition studies have reported IC50 values indicating effective suppression of COX-1 and COX-2 activities:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
Compound D19.4542.1
Compound E26.0431.4

These results suggest that structural modifications can lead to enhanced anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that electron-donating groups significantly enhance the biological activity of this compound derivatives. For instance:

  • Electron-Dongating Substituents : Compounds with methoxy or dimethylamino groups show increased potency against microbial and cancer cell lines.
  • Positioning of Substituents : The position of substituents on the phenyl ring affects both antimicrobial and anticancer activity, indicating a need for careful design in drug development .

Case Studies

Several studies highlight the effectiveness of compounds related to this compound:

  • Anticancer Activity in MCF-7 Cells : A study demonstrated that a derivative activated caspase pathways effectively leading to apoptosis at concentrations as low as 5 µM .
  • Antimicrobial Screening : Another investigation found that certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria but were less effective against Gram-negative strains .

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